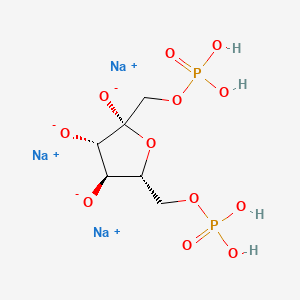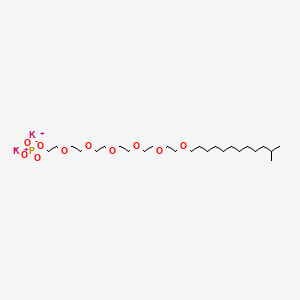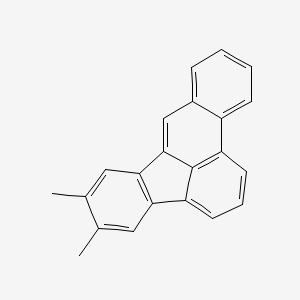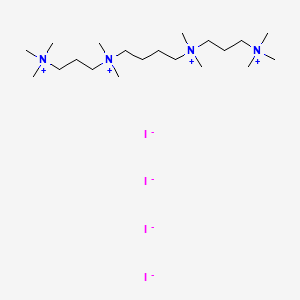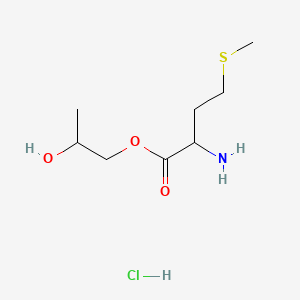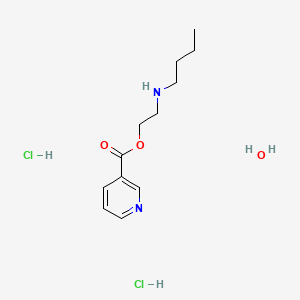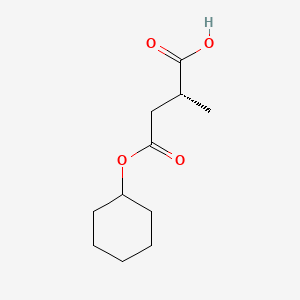
Cyclohexyl methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl methylbutyrate is an ester compound with the molecular formula C11H20O2. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, is a derivative of cyclohexanol and methylbutyric acid, and it is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl methylbutyrate can be synthesized through the esterification reaction between cyclohexanol and methylbutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl methylbutyrate undergoes various chemical reactions, including:
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Cyclohexanol and methylbutyric acid.
Reduction: Cyclohexanol and methylbutanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Cyclohexyl methylbutyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexyl methylbutyrate primarily involves its chemical reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of enzymes that can catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Cyclohexyl methylbutyrate can be compared with other esters such as:
Methyl butyrate: Similar in structure but lacks the cyclohexyl group, resulting in different physical and chemical properties.
Ethyl acetate: A common ester with different reactivity and applications.
Isopropyl butyrate: Another ester with a different alkyl group, leading to variations in its use and properties.
Uniqueness: this compound’s uniqueness lies in its cyclohexyl group, which imparts specific steric and electronic effects, influencing its reactivity and applications in various fields .
Properties
CAS No. |
72845-95-5 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2R)-4-cyclohexyloxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O4/c1-8(11(13)14)7-10(12)15-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
CHPZZELFRCYLHH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC1CCCCC1)C(=O)O |
Canonical SMILES |
CC(CC(=O)OC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


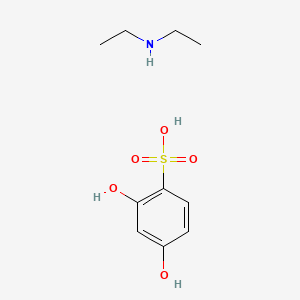
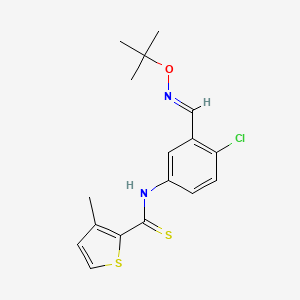

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
